5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Description
5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a brominated isoindolinone derivative featuring a pyridin-3-yl ethyl substituent at position 2 of the isoindolinone core. Bromine likely enhances electrophilic reactivity and binding interactions, while the pyridine group may contribute to hydrogen bonding or π-π stacking in biological targets .
Properties
CAS No. |
918331-55-2 |
|---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
5-bromo-2-(2-pyridin-3-ylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13BrN2O/c16-13-3-4-14-12(8-13)10-18(15(14)19)7-5-11-2-1-6-17-9-11/h1-4,6,8-9H,5,7,10H2 |
InChI Key |
LWYCPPBKHXKVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, debrominated isoindolones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The bromine atom and the pyridin-3-yl ethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9)
- Structure : Features a piperazine-ethyl substituent instead of pyridin-3-yl ethyl.
- Pharmacology : Exhibits high 5-HT1A receptor binding affinity (Ki < 10 nM), attributed to the piperazine moiety’s flexibility and interaction with serotonin receptors .
- Synthesis: Prepared via coupling of a piperazine derivative with an N-chloroalkylisoindolinone, highlighting modular synthetic routes for isoindolinones .
- Key Difference : The absence of bromine and substitution with a methoxyphenyl-piperazine group alters target selectivity compared to the brominated pyridinyl analog.
5-Bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Structure : Contains a 2-pyridinyl-oxoethyl group and a hydroxy substituent on the indole ring (C17H15BrN2O3, MW: 375.22) .
- The 2-pyridinyl substitution may alter binding geometry compared to 3-pyridinyl in the target compound.
- Key Difference: The indole core (vs. isoindolinone) and additional oxygen atoms differentiate electronic and steric profiles.
(3R)-5-Bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
- Structure : Substituted with 4-pyridinyl and propynyl groups (stereochemistry: 3R) .
- Stereochemical Impact : The R-configuration at position 3 may enhance chiral recognition in enzyme binding. The 4-pyridinyl group offers distinct hydrogen-bonding opportunities versus 3-pyridinyl.
- Key Difference : Propynyl substituent introduces alkyne functionality, enabling click chemistry modifications.
5-Bromo-2-propylisoindolin-1-one
- Structure: Simplified analog with a propyl chain at position 2 (C11H12BrNO, MW: 254.12) .
- Role in SAR Studies: The absence of pyridine highlights the importance of aromatic heterocycles in receptor interactions.
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Structure: Contains dimethyl groups at position 3 (C9H8BrNO, MW: 242.08) .
- The lack of a pyridinyl group simplifies the structure for foundational SAR studies.
Structural and Pharmacological Trends
Impact of Bromine Substitution
Pyridine Positional Isomerism
- 3-Pyridinyl vs. 2-Pyridinyl : 3-Pyridinyl (target compound) may engage in distinct π-stacking or hydrogen-bonding interactions compared to 2-pyridinyl () or 4-pyridinyl () isomers.
- Piperazine vs. Pyridine: Piperazine-containing analogs (e.g., Compound 9) exhibit pronounced serotonin receptor activity, whereas pyridine derivatives may target kinase or neurotransmitter receptors .
Biological Activity
5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H15BrN2O. Its structure features a bromine atom, a pyridine ring, and an isoindole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 305.20 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Isoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide (NBS).
- Pyridine Substitution : The final step involves attaching the pyridine moiety via nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it was shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 μM) in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicated moderate activity against certain bacterial strains, suggesting potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Interaction with DNA : Some studies suggest that it may intercalate with DNA, leading to disruptions in replication and transcription processes.
Research Findings
A recent study published in Molecules explored the structure–activity relationship (SAR) of various derivatives of isoindole compounds, including our target compound. The study concluded that the presence of the bromine atom and pyridine moiety significantly enhances biological activity compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
